Hydroxy progesterone caproate
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Overview
Description
Hydroxy progesterone caproate is a synthetic progestin used primarily to reduce the risk of preterm birth in women with a history of spontaneous preterm birth. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). This compound has been marketed under various brand names, including Delalutin and Makena .
Preparation Methods
Hydroxy progesterone caproate is synthesized through the esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Hydroxy progesterone caproate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxy progesterone caproate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroid esters under various chemical conditions.
Biology: Researchers use it to investigate the role of progestins in biological systems, including their effects on gene expression and cellular signaling pathways.
Medicine: this compound is used to prevent preterm birth in pregnant women with a history of spontaneous preterm birth.
Mechanism of Action
Hydroxy progesterone caproate exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of the compound to these receptors leads to the regulation of gene transcription, ultimately resulting in the modulation of various physiological processes, including the maintenance of pregnancy and the regulation of the menstrual cycle .
Comparison with Similar Compounds
Hydroxy progesterone caproate is often compared with other progestins, such as:
Progesterone: A natural progestogen produced by the corpus luteum and placenta.
Medroxyprogesterone acetate: A synthetic progestin with similar uses but different chemical structure and pharmacokinetics.
Megestrol acetate: Another synthetic progestin used for different medical indications, including appetite stimulation in cancer patients.
This compound is unique in its specific use for preventing preterm birth and its long-acting formulation, which provides sustained progestogenic activity .
Properties
IUPAC Name |
[(17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-RNAXJELESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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